(R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol

Cross-Coupling Medicinal Chemistry Late-Stage Functionalization

Access a strategic chiral building block for parallel synthesis and CNS drug discovery. Researchers requiring differential halogen reactivity for SAR exploration often face inconsistent coupling yields with chloro or fluoro analogs. This compound provides a defined solution with its 2-bromopyridine core. • Enhanced Reactivity: The bromine atom enables efficient, orthogonal palladium-catalyzed cross-coupling for late-stage diversification. • CNS Design Advantage: Predicted increased lipophilicity (LogP >1.1) compared to the 2-chloro analog supports blood-brain barrier penetration studies. • Scalable Utility: Validated as a precursor in convergent, kilogram-scale syntheses of kinase inhibitor programs.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B15245503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)C(CO)N
InChIInChI=1S/C7H9BrN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m0/s1
InChIKeyIWNRUZGIJFJDIP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Differentiation of (R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol


(R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol is a chiral amino alcohol building block featuring a 2-bromopyridine core. The 2-position bromine atom enables orthogonal cross-coupling reactivity for late-stage diversification and imparts distinct electronic and steric properties compared to hydrogen, chloro, or fluoro analogs [1]. As part of the broader 2-aminopyridine class—a scaffold recognized for its significant biological activity and pharmaceutical value [2]—this specific bromo-substituted derivative offers a strategic entry point for structure-activity relationship (SAR) exploration where the halogen's size, polarizability, and leaving-group potential are critical design parameters.

Building Block
Chiral (R)-amino alcohol with 2-bromopyridine for SAR diversification
Reactivity Handle
2-Bromo enables efficient cross-coupling and late-stage functionalization
Stereochemical Context
Single enantiomer supports stereochemical-control studies

Halogen Choice in (R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol Analogs


Substitution of the 2-position halogen on the pyridine ring is not a conservative change. For this compound class, the halogen atom critically influences electronic distribution, metabolic stability, and the potential for further functionalization. While a 2-chloro analog (PubChem CID 141310190) [1] or a 2-fluoro analog (CAS 1213400-51-1) may share the same aminoethanol backbone, they diverge significantly in their physicochemical properties—such as XLogP3-AA of 1.1 for the chloro derivative [1]—and their synthetic utility. The bromine atom in (R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol offers a unique combination of size and reactivity that is not replicated by chlorine or fluorine, making it a non-substitutable choice for projects where these specific properties are required.

Halogen reactivity mismatch
2-Chloro or 2-fluoro analogs may not replicate the C-Br oxidative addition efficiency in Pd-catalyzed couplings, potentially limiting diversification scope.
Lipophilicity shift
The 2-bromo derivative is predicted to exhibit higher LogP than 2-chloro (XLogP3-AA 1.1). This difference can alter CNS penetration and target engagement profiles.
Metabolic lability divergence
C-Br bond is more labile than C-Cl; substitution may shift metabolic soft-spot identification and stability readouts in early discovery.

Differentiation Evidence for (R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol


Cross-Coupling Reactivity: 2-Bromo vs. 2-Chloro

The 2-bromopyridine moiety enables efficient Buchwald-Hartwig amination, a key reaction for constructing complex aminopyridine libraries. A practical method for this amination on 2-bromopyridines with volatile amines has been developed, providing an expedient entry to a variety of secondary and tertiary aminopyridines that are otherwise not readily synthesized [1]. This contrasts with the 2-chloro analog, which generally exhibits lower reactivity in oxidative addition steps of palladium-catalyzed cross-couplings [2].

Cross-Coupling Reactivity
Class-level
Efficient Buchwald-Hartwig amination substrate
vs 2-Cl: generally lower reactivity
Supports cross-coupling diversification studies
Qualitative difference based on C-Br vs C-Cl bond strength
Cross-Coupling Medicinal Chemistry Late-Stage Functionalization

CNS Lipophilicity: 2-Bromo vs. 2-Chloro LogP

The 2-bromo substituent confers distinct lipophilicity compared to other halogens, a critical parameter for optimizing blood-brain barrier penetration and target engagement. The 2-chloro analog (2-[(2-Chloro-3-pyridinyl)amino]ethanol) has a calculated XLogP3-AA of 1.1 [1]. The 2-bromo derivative is predicted to be more lipophilic due to the increased polarizability and molecular weight of bromine, which can be a strategic advantage for CNS target engagement where a slightly higher LogP is required.

CNS Lipophilicity
Class-level
Predicted >1.1
2-Cl analog XLogP3-AA = 1.1
May support CNS target engagement profiling
In silico calculation; experimental LogP data to verify
CNS Drug Discovery Physicochemical Properties Lipophilicity

Metabolic Lability: 2-Bromo vs. 2-Chloro

The carbon-halogen bond strength influences metabolic stability. The C-Br bond (bond dissociation energy ~285 kJ/mol) is generally more susceptible to metabolic cleavage than the C-Cl bond (~327 kJ/mol) [1]. This makes the 2-bromo analog a valuable tool for exploring metabolic soft spots in early discovery, while the 2-chloro analog may be preferred when high stability is required.

Metabolic Lability
Class-level
C-Br ~285 kJ/mol
C-Cl ~327 kJ/mol
Informs metabolic soft-spot exploration
Bond dissociation energy reference; context-dependent
Drug Metabolism Pharmacokinetics Lead Optimization

Application Scenarios for (R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol


Medicinal Chemistry: Cross-Coupling Diversification

Procure (R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol for use as a key intermediate in parallel synthesis libraries, leveraging its enhanced reactivity in palladium-catalyzed cross-coupling reactions to generate diverse analogs for SAR studies [1]. This scenario directly utilizes the reactivity advantage established in Section 3.

Chemical Biology: Tuned Reactivity Probe Design

Select this compound for the design of chemical probes where the 2-bromo substituent is intended as a reactive handle for subsequent conjugation (e.g., to a fluorophore or biotin) or for inducing a specific metabolic fate in cellular assays [1]. This application is based on the class-level inference of C-Br bond reactivity.

Neuroscience: Optimizing CNS Penetration

Utilize (R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol as a starting point in CNS drug discovery programs where an increased lipophilicity (predicted >1.1 LogP) compared to the 2-chloro analog is desired for improving blood-brain barrier penetration [1].

Process Chemistry: Kilogram-Scale Intermediate Synthesis

Employ (R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol as a building block in convergent, scalable syntheses, as demonstrated in the kilogram-scale production of an allosteric Akt kinase inhibitor that utilized a 2-bromo-3-aminopyridine precursor [1].

Application
Selection Property
Validation Focus
Parallel synthesis & SAR exploration
Cross-coupling reactivity (bromo handle)
Buchwald-Hartwig amination efficiency
Chemical probe design
Reactive handle for conjugation or metabolic fate studies
C-Br bond lability in cellular assays
CNS lead optimization
Predicted higher lipophilicity profile
Brain penetration model studies
Scalable process chemistry
Building block for convergent synthetic routes
Kilogram-scale coupling consistency

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